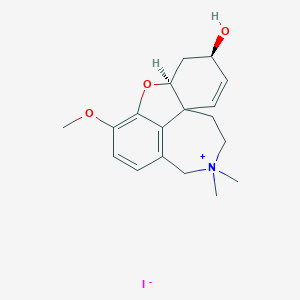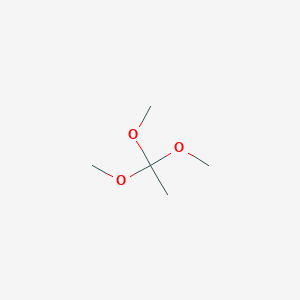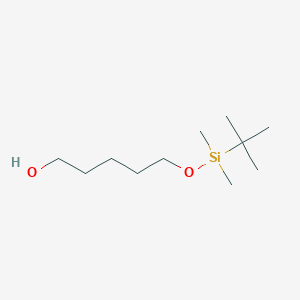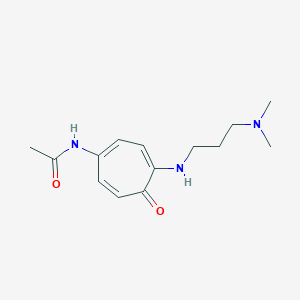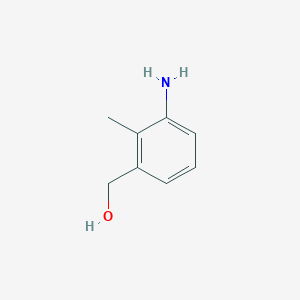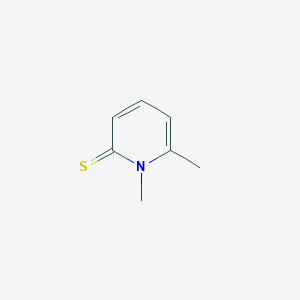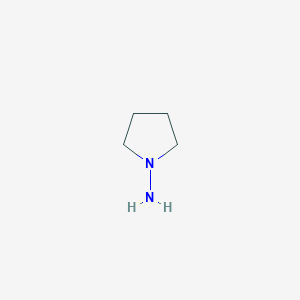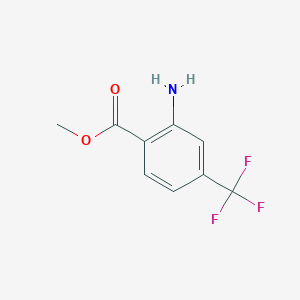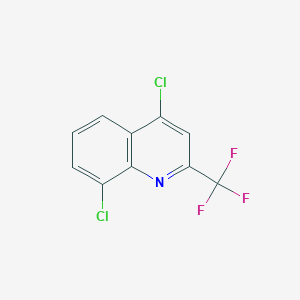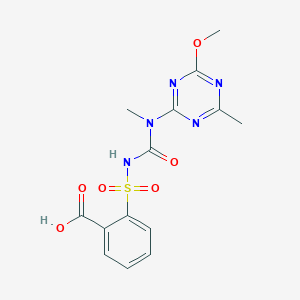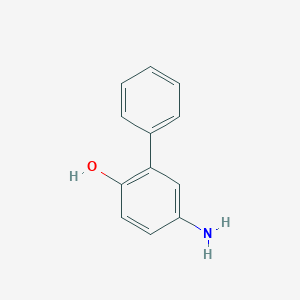
3-Ketodigoxigenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ketodigoxigenin is a metabolite of digoxin, a well-known cardiac glycoside extracted from the foxglove plant, Digitalis lanata . Digoxin is widely used in the treatment of various heart conditions, particularly atrial fibrillation and heart failure . The corresponding aglycone of digoxin is digoxigenin, and this compound is formed through the oxidation of the 3β-hydroxyl group of digoxigenin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ketodigoxigenin typically involves the oxidation of digoxigenin. One common method is the use of liver alcohol dehydrogenase (LADH) to catalyze the oxidation of the 3β-hydroxyl group of digoxigenin to form this compound . This enzymatic reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of digoxigenin from Digitalis lanata, followed by its oxidation using LADH or other suitable oxidizing agents. The reaction conditions are optimized to maximize yield and purity, and the product is purified using standard chromatographic techniques .
化学反应分析
Types of Reactions: 3-Ketodigoxigenin undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at other positions on the molecule.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include liver alcohol dehydrogenase (LADH) and other enzymatic oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the keto group.
Substitution: Nucleophiles such as amines or thiols can react with the keto group under mild conditions.
Major Products Formed:
Oxidation: Further oxidized derivatives of this compound.
Reduction: Digoxigenin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Ketodigoxigenin has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various digoxin derivatives and analogs for studying structure-activity relationships.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting heart conditions.
作用机制
The mechanism of action of 3-Ketodigoxigenin is similar to that of digoxin. It exerts its effects by inhibiting the Na+/K±ATPase enzyme, leading to an increase in intracellular sodium levels. This, in turn, promotes the influx of calcium ions, enhancing cardiac contractility . The molecular targets include the Na+/K±ATPase enzyme and associated signaling pathways involved in cardiac function .
相似化合物的比较
Digoxigenin: The aglycone of digoxin, differing by the presence of a hydroxyl group instead of a keto group at the 3-position.
Digitoxigenin: Another cardiac glycoside aglycone, structurally similar but lacking the hydroxyl group at the 12-position.
Gitoxigenin: Similar to digoxigenin but with additional hydroxyl groups at different positions.
Uniqueness: 3-Ketodigoxigenin is unique due to its specific oxidation state, which influences its reactivity and biological activity. Its distinct structure allows for unique interactions with enzymes and receptors, making it a valuable compound for research and therapeutic applications .
属性
CAS 编号 |
4442-17-5 |
|---|---|
分子式 |
C₂₃H₃₂O₅ |
分子量 |
388.5 g/mol |
IUPAC 名称 |
3-[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-19,25,27H,3-8,10-12H2,1-2H3/t14-,16-,17-,18+,19-,21+,22+,23+/m1/s1 |
InChI 键 |
POWMMMXVDBMFMP-QPMAGJLNSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
手性 SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
规范 SMILES |
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
Key on ui other cas no. |
4442-17-5 |
同义词 |
12β,14-Dihydroxy-3-oxo-5β-card-20(22)-enolide; 12β,14β-Dihydroxy-3-oxo-5β,14β-card-20(22)-enolide; 3-Dehydrodigoxigenin; 3-Digoxigenone; 3-Oxodigoxigenin; 3-Dehydro-digoxigenin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




